molecular formula C21H21N3O3S2 B2846401 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 896680-20-9

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2846401
CAS No.: 896680-20-9
M. Wt: 427.54
InChI Key: VUGFDBSPVWUEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a cyclopenta[d]thiazol-2-yl group, which is a type of heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a benzamide group, which consists of a benzene ring attached to an amide group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of N-benzothiazol-2-yl-amides : A study by Wang et al. (2008) describes the copper-catalyzed intramolecular cyclization of various substituted thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides. This demonstrates the potential of similar compounds in synthetic chemistry (Wang et al., 2008).

Biological Activities

  • Antimicrobial and Antifungal Agents : Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found them to exhibit potent antimicrobial and antifungal activities, indicating the relevance of similar compounds in pharmacology (Bikobo et al., 2017).

Applications in Cardiac Electrophysiology

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) investigated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. This highlights the potential utility of similar benzamide compounds in the development of cardiac drugs (Morgan et al., 1990).

Anticancer Evaluation

  • Anticancer Activity : Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which were evaluated for anticancer activity. This points towards the potential application of similar benzamide derivatives in cancer treatment (Ravinaik et al., 2021).

Inhibitory Effects on Enzymes

  • Carbonic Anhydrase Inhibitors : Ulus et al. (2016) investigated the inhibition of carbonic anhydrases by acridine-acetazolamide conjugates. This suggests the role of benzamide derivatives in the development of enzyme inhibitors (Ulus et al., 2016).

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-2-24(16-7-4-3-5-8-16)29(26,27)17-13-11-15(12-14-17)20(25)23-21-22-18-9-6-10-19(18)28-21/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGFDBSPVWUEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.